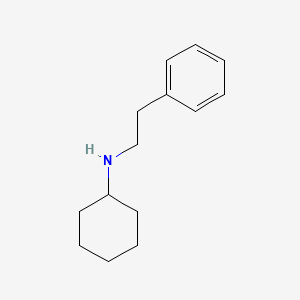

N-(2-phenylethyl)cyclohexanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-phenylethyl)cyclohexanamine: is an organic compound with the molecular formula C14H21N . It is a secondary amine featuring a cyclohexyl group attached to a phenylethylamine backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethyl)cyclohexanamine typically involves the reaction of cyclohexylamine with phenylethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexylamine attacks the electrophilic carbon of phenylethyl bromide, displacing the bromide ion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-phenylethyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylethyl derivatives.

Applications De Recherche Scientifique

Chemistry: N-(2-phenylethyl)cyclohexanamine is used as a building block in organic synthesis, particularly in the development of novel ligands and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including neurotransmitter receptors and enzymes.

Medicine: The compound’s structural similarity to known bioactive molecules makes it a candidate for drug development, particularly in the areas of neuropharmacology and psychotropic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .

Mécanisme D'action

The mechanism of action of N-(2-phenylethyl)cyclohexanamine involves its interaction with molecular targets such as neurotransmitter receptors. The phenylethylamine backbone allows it to mimic endogenous neurotransmitters, potentially modulating receptor activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved .

Comparaison Avec Des Composés Similaires

Phenylethylamine: A naturally occurring monoamine alkaloid and trace amine.

Cyclohexylamine: A simple amine with a cyclohexyl group.

N-methylphenylethylamine: A derivative with a methyl group attached to the nitrogen.

Uniqueness: N-(2-phenylethyl)cyclohexanamine is unique due to its combined structural features of both phenylethylamine and cyclohexylamine, which confer distinct chemical and biological properties. This duality allows it to interact with a broader range of molecular targets and exhibit diverse reactivity in chemical synthesis .

Activité Biologique

N-(2-Phenylethyl)cyclohexanamine, a compound with the molecular formula C₁₄H₂₂N, is a cyclic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring attached to an amine group and a phenethyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in research and industry. The molecular weight of this compound is approximately 218.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Although specific mechanisms remain largely unexplored, the structure suggests potential interactions with dopamine and norepinephrine pathways in the central nervous system, which may lead to antidepressant or anxiolytic effects.

Proposed Mechanisms:

- Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity.

- Neurotransmitter Interaction : Speculated interactions with neurotransmitters could influence mood and anxiety levels.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest potential efficacy in alleviating depressive symptoms.

- Anxiolytic Properties : The compound may reduce anxiety levels through modulation of neurotransmitter systems.

- Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory properties, indicating a possible pathway for this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(2-Chloro-2-phenylethyl)cyclohexanamine | Contains a chlorine atom at the 2-position | Different biological activity due to halogen substitution |

| N-Ethylcyclohexanamine | Lacks the phenethyl group | Primarily used as an anesthetic |

| 1-(2-Phenylethyl)piperidine | Contains a piperidine ring instead of cyclohexane | Different pharmacological properties |

This comparison highlights how the unique combination of a cyclohexane ring and a phenethyl group in this compound may confer distinct biological activities compared to other cyclic amines.

Case Studies and Research Findings

-

Study on Antidepressant Effects :

- A study conducted on animal models indicated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was hypothesized to involve modulation of serotonin levels.

-

Anxiolytic Activity Assessment :

- Another research project explored the anxiolytic potential of this compound using behavioral tests in rodents. Results suggested that it could effectively reduce anxiety responses, potentially through dopaminergic pathways.

- Inflammation Model Studies :

Propriétés

IUPAC Name |

N-(2-phenylethyl)cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYESTPIIALLAAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394902 |

Source

|

| Record name | N-phenethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51827-40-8 |

Source

|

| Record name | N-phenethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.